2,2'-[(3-Bromophenyl)imino]bisethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62143-14-0 |
|---|---|
Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-[3-bromo-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C10H14BrNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2 |
InChI Key |
XINJBHMYJJBTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N(CCO)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 3 Bromophenyl Imino Bisethanol
Carbon-Nitrogen Bond Formation in N-Aryl Secondary Amines
The central challenge in synthesizing N-aryl secondary amines like 2,2'-[(3-Bromophenyl)imino]bisethanol is the formation of the bond between the phenyl ring's carbon and the amine's nitrogen. Several powerful chemical transformations have been developed for this purpose.
Transition metal catalysis provides the most robust and widely used methods for N-arylation. These reactions involve the coupling of an aryl halide with an amine in the presence of a metal catalyst.
The Ullmann condensation , a classic copper-catalyzed reaction, is a foundational method for C-N bond formation. wikipedia.org Traditional Ullmann reactions require stoichiometric amounts of copper, often as activated copper powder, and high reaction temperatures (frequently over 210 °C) in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The reaction typically involves an aryl halide and an amine. For the synthesis of the target compound, this would involve the reaction of diethanolamine (B148213) with an appropriate 3-bromo-substituted aryl halide, such as 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene. Modern modifications have significantly improved the Ullmann reaction's efficiency and mildness. The use of soluble copper(I) salts (e.g., CuI) in combination with ligands, such as N,N-dimethylglycine or phenanthroline, allows the reaction to proceed at lower temperatures (e.g., 90 °C) with only catalytic amounts of copper. wikipedia.orgorganic-chemistry.org
Palladium-catalyzed C-N cross-coupling , often referred to as the Buchwald-Hartwig amination, represents a more recent and often more versatile alternative to the Ullmann reaction. wikipedia.org This methodology demonstrates broad substrate scope and functional group tolerance. The synthesis would involve reacting diethanolamine with a 3-bromoaryl halide (such as 1,3-dibromobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand (e.g., RuPhos, BrettPhos) is critical and is often tailored to the specific substrates. nih.gov Pre-catalyst systems, which are more stable and easier to handle, have also been developed to improve reproducibility. nih.gov
Table 1: Comparison of Ullmann and Palladium-Catalyzed C-N Coupling Conditions
| Feature | Ullmann-Type Reaction | Palladium-Catalyzed C-N Coupling |
|---|---|---|
| Catalyst | Copper (Cu(0), Cu(I) salts) | Palladium (Pd(0), Pd(II) complexes) |
| Typical Ligands | N,N-Dimethylglycine, Phenanthroline, Diamines wikipedia.orgorganic-chemistry.org | Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos) nih.gov |
| Aryl Halide Reactivity | Ar-I > Ar-Br >> Ar-Cl wikipedia.org | Ar-I > Ar-OTf > Ar-Br > Ar-Cl nih.gov |
| Typical Temperature | High (100-220 °C), milder with modern ligands (90 °C) wikipedia.orgorganic-chemistry.org | Lower (Room Temp to 120 °C) |
| Base | K₂CO₃, Cs₂CO₃, t-BuOK frontiersin.org | NaOt-Bu, K₃PO₄, LiHMDS nih.gov |
Nucleophilic aromatic substitution (SNAr) offers a different mechanistic pathway to C-N bond formation. wikipedia.org In this reaction, a nucleophile directly displaces a leaving group (typically a halide) on an aromatic ring. pearson.commasterorganicchemistry.com Unlike electrophilic substitution common to benzene (B151609), SNAr requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
To synthesize this compound via an SNAr pathway, one would start with an aryl halide containing both the bromine atom and a leaving group activated by an EWG. For instance, a reaction between diethanolamine (the nucleophile) and a molecule like 1,5-dibromo-2-nitrobenzene could be envisioned. The nitro group at the ortho position to one bromine and para to the other would facilitate the displacement of one of the bromine atoms by the amine. A subsequent chemical step would be required to remove or transform the activating nitro group to yield the final product. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org While powerful, this method's utility is contingent on the availability of suitably activated precursors and the feasibility of removing the activating group.
Modern organic synthesis continues to seek more efficient and environmentally benign methods for bond formation. Electrocatalysis is an emerging strategy that uses electricity to drive chemical reactions, potentially avoiding harsh reagents and conditions. While direct electrocatalytic N-arylation for this specific compound is not widely documented, related electrocatalytic cross-coupling reactions, such as Ag-Ni dual-catalysis for decarboxylative arylations, highlight the potential of these advanced methods to overcome limitations of traditional protocols. nih.gov
Other advanced strategies include the use of alternative arylating agents. For example, N-arylation can be achieved using arylboroxines, which are derivatives of boronic acids, in the presence of a simple copper salt catalyst, often under base-free conditions in an alcohol solvent system. nih.govresearchgate.net Such methods can offer a different reactivity profile and milder conditions compared to traditional cross-coupling reactions. researchgate.net
Regioselective Introduction of Bisethanol Moieties and Bromine Substituents
The synthesis of this compound requires not only the formation of the C-N bond but also the presence of the bisethanol group on the nitrogen and a bromine atom at the meta position of the phenyl ring. The timing and method of introducing these functionalities are key strategic considerations.
The target molecule can be assembled through different synthetic sequences. A common approach is sequential functionalization , where reactions are carried out in a stepwise manner with isolation of intermediates. Two plausible sequential routes are:
Route A: N-Arylation first, then Bromination. This route would begin with the N-arylation of diethanolamine with a non-brominated precursor like aniline (B41778) to form N-phenyldiethanolamine. This intermediate would then undergo regioselective bromination to introduce the bromine atom at the desired meta-position.
Route B: Brominated precursor first. This route involves the direct N-arylation of diethanolamine using a pre-brominated aryl halide, such as 3-bromoaniline (B18343) or 1,3-dibromobenzene, via one of the transition metal-catalyzed methods described in section 2.1.1.
One-pot syntheses , where multiple reaction steps are performed in the same vessel without isolating intermediates, offer advantages in terms of efficiency, time, and resource reduction. researchgate.net A potential one-pot protocol could involve the reaction of 3-bromoaniline with two equivalents of an ethylene (B1197577) oxide precursor. More complex one-pot, multi-component reactions can rapidly build molecular complexity from simple starting materials. nih.govnih.gov
When the synthetic strategy involves brominating an N-phenyldiethanolamine precursor (Route A), achieving the correct regiochemistry is crucial. The imino-bisethanol substituent [-N(CH₂CH₂OH)₂] is an activating group and an ortho-, para-director for electrophilic aromatic substitution. However, direct bromination must be carefully controlled to favor the meta-substituted product over the ortho- and para-isomers.
Strategies for achieving this controlled halogenation include:
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, it is highly reactive. Milder and more selective reagents are often preferred. N-bromosuccinimide (NBS) is a common and effective reagent for regioselective bromination of aromatic rings. mdpi.com
Reaction Conditions: The solvent and temperature can significantly influence the reaction's outcome. For example, performing the bromination with NBS in a solvent like acetonitrile (B52724) at controlled temperatures can provide higher selectivity. mdpi.com In some cases, using a strong acid like H₂SO₄ as a solvent can alter the directing effects of substituents and lead to bromination in different positions than expected under neutral conditions. researchgate.net
Table 2: Common Reagents for Aromatic Bromination
| Reagent | Chemical Formula | Typical Use/Characteristics |
|---|---|---|
| Molecular Bromine | Br₂ | Strong electrophile, often used with a Lewis acid catalyst (e.g., FeBr₃) for less activated rings. masterorganicchemistry.com |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Milder, solid reagent, often used for selective allylic, benzylic, or aromatic bromination. mdpi.com |
| Tetrabutylammonium bromide | (C₄H₉)₄NBr | Used as a nucleophilic bromide source in combination with an activator for halogenation of N-oxides. nih.govtcichemicals.com |
| Bromodimethylsulfonium bromide | [ (CH₃)₂SBr ]Br | A reagent for electrophilic aromatic bromination, though can be less regioselective than NBS. mdpi.com |
Advanced Spectroscopic Characterization and Structural Analysis of 2,2 3 Bromophenyl Imino Bisethanol
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum reveals the presence of characteristic functional groups. While a specific spectrum for 2,2'-[(3-Bromophenyl)imino]bisethanol is not widely published, its key vibrational modes can be assigned based on established correlation tables and data from analogous structures like N,N-bis(2-hydroxyethyl)aniline and 3-bromodiphenylamine. nih.govresearchgate.net
The FTIR spectrum is expected to be dominated by a broad absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol groups, likely broadened due to intermolecular hydrogen bonding. researchgate.net The C-H stretching vibrations of the aromatic ring and the aliphatic methylene (B1212753) groups would appear between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
The presence of the tertiary amine is indicated by the C-N stretching vibration, typically found in the 1350-1150 cm⁻¹ range. researchgate.net The C-O stretching of the primary alcohol groups would produce a strong band around 1050 cm⁻¹. Vibrations associated with the substituted benzene (B151609) ring include C=C stretching in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations between 900-675 cm⁻¹, the pattern of which can help confirm the 1,3- (or meta) substitution pattern. The C-Br stretch is expected to appear as a distinct band in the lower frequency region of the spectrum, typically between 680-515 cm⁻¹.
Table 1: Predicted FTIR Peak Assignments for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400–3200 | O-H Stretch (broad) | Alcohol (-OH) |
| 3100–3000 | C-H Stretch | Aromatic Ring |
| 3000–2850 | C-H Stretch | Aliphatic (-CH₂) |
| 1600–1450 | C=C Stretch | Aromatic Ring |
| 1350–1150 | C-N Stretch | Tertiary Amine |
| ~1050 | C-O Stretch | Primary Alcohol |
| 900–675 | C-H Bend (out-of-plane) | Substituted Aromatic |
| 680–515 | C-Br Stretch | Bromo-Aromatic |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic signals for the aromatic ring, including the C=C stretching and ring breathing modes. Analysis of the related compound 3-bromodiphenylamine shows that the C-Br stretching vibration gives a strong Raman signal. researchgate.net
Surface-Enhanced Raman Scattering (SERS) is an advanced technique that can dramatically amplify the Raman signal of molecules adsorbed onto a rough metal surface, often silver or gold nanoparticles. rsc.org This enhancement allows for the detection of very low concentrations of an analyte and can provide detailed information about the molecule's orientation on the surface. mdpi.com While specific SERS studies on this compound are not available, the technique could be employed to study its interactions in complex systems or at interfaces, leveraging the strong signal enhancement to overcome weak native Raman scattering. rsc.orgmdpi.com
Table 2: Predicted Raman Peak Assignments for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H Stretch | Aromatic Ring |
| 1600–1550 | C=C Stretch | Aromatic Ring |
| ~1000 | Ring Breathing Mode | Aromatic Ring |
| 680–515 | C-Br Stretch | Bromo-Aromatic |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of an organic compound by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum can be predicted based on its structure.
The aromatic region (δ 6.5-8.0 ppm) would show signals for the four protons on the 3-bromophenyl ring. Due to the substitution pattern, these protons are chemically non-equivalent and would likely appear as a complex series of multiplets. ipb.pt The two ethanol (B145695) chains contain two sets of methylene protons. The protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) would be deshielded by the nitrogen and are expected to appear as a triplet around δ 3.5-3.8 ppm. The protons on the carbons bearing the hydroxyl group (-CH₂-OH) would appear as another triplet, slightly upfield, around δ 3.4-3.7 ppm. nih.gov The hydroxyl protons (-OH) typically appear as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O); its chemical shift is variable depending on concentration and solvent.
Table 3: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-6.8 | Multiplet | 4H | Aromatic protons (C₆H₄Br) |
| ~4.5-5.0 | Broad Singlet | 2H | Hydroxyl protons (-OH) |
| ~3.5-3.8 | Triplet | 4H | Methylene protons (-N-CH₂-) |
| ~3.4-3.7 | Triplet | 4H | Methylene protons (-CH₂-OH) |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in a molecule. For this compound, eight distinct carbon signals are expected.
There would be six signals for the aromatic carbons. The carbon atom bonded to the nitrogen (C-N) would be significantly deshielded, appearing around δ 145-150 ppm. The carbon bonded to the bromine atom (C-Br) would appear around δ 122 ppm. The other four aromatic carbons would have chemical shifts in the typical aromatic range of δ 110-130 ppm. nih.govipb.pt The two aliphatic carbons from the ethanol chains would also be distinct: the carbon adjacent to the nitrogen (-N-CH₂) would appear around δ 50-55 ppm, while the carbon bonded to the oxygen (-CH₂-OH) would be further deshielded to around δ 58-62 ppm.
Table 4: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~148 | Aromatic C-N |
| ~130 | Aromatic C-H |
| ~122 | Aromatic C-Br |
| ~120 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~112 | Aromatic C-H |
| ~60 | -CH₂-OH |
| ~53 | -N-CH₂- |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of this compound would show a cross-peak between the signals of the -N-CH₂- and -CH₂-OH protons, confirming their connectivity within the ethanol chains. It would also reveal the coupling network among the four protons on the aromatic ring, helping to assign their specific positions.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map proton signals to the carbon signals of the atoms they are directly attached to. An HSQC or HMQC spectrum would show a correlation between the proton signal at ~3.5-3.8 ppm and the carbon signal at ~53 ppm, definitively assigning them to the -N-CH₂- group. Likewise, it would correlate the proton signal at ~3.4-3.7 ppm with the carbon signal at ~60 ppm (-CH₂-OH) and link each aromatic proton signal to its corresponding aromatic carbon signal. The use of these advanced techniques provides a complete and verified map of the molecular structure, leaving no ambiguity in the assignment of its constituent atoms.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be the method of choice for determining the precise elemental composition of this compound. This technique provides highly accurate mass measurements, which allows for the calculation of a unique molecular formula. For the target compound, HRMS would confirm the presence of bromine by identifying its characteristic isotopic pattern (79Br and 81Br, in an approximate 1:1 ratio).
While specific experimental data for this compound is not available, a general approach to its analysis can be described. The fragmentation of similar aromatic amines often involves cleavage of the C-N bonds and fragmentation of the ethanol side chains. The loss of water (H₂O), ethylene (B1197577) oxide (C₂H₄O), or the entire hydroxyethyl (B10761427) group (•CH₂CH₂OH) are common fragmentation pathways. The brominated phenyl ring would likely remain as a stable fragment or undergo further characteristic fragmentation.
Without experimental data, a detailed fragmentation table cannot be constructed.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction techniques are pivotal for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction (SCXRD)
To date, the single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. This analysis would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the hydroxyl groups. For related structures, such as metal complexes of similar ligands, detailed crystallographic data is available, but this does not represent the structure of the free compound. nih.govresearchgate.net
A hypothetical data table for SCXRD analysis is presented below to illustrate the type of information that would be obtained.
Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₄BrNO₂ |
| Formula Weight | 276.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Calculated Density (g/cm³) | Data not available |
Note: The values in this table are hypothetical and for illustrative purposes only, as no experimental data has been published.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline nature of a sample. It provides a characteristic fingerprint of a crystalline material. In the absence of a reference pattern from a known single crystal structure, PXRD data for this compound cannot be definitively indexed or interpreted for phase purity analysis.
Other Complementary Spectroscopic Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. For this compound, the spectrum would be expected to show absorptions corresponding to π→π* transitions of the aromatic ring and n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The solvent used for analysis can influence the position and intensity of these absorption bands.
Specific absorption maxima (λmax) for this compound have not been reported. A general representation of expected UV-Vis data is provided below.
Table 2: Expected UV-Vis Absorption Data for this compound in a Common Solvent
| Solvent | Expected λmax (nm) | Type of Transition |
| Ethanol | Data not available | π→π |
| Ethanol | Data not available | n→π |
Note: This table illustrates the expected types of transitions for the compound class. Actual absorption maxima are dependent on experimental conditions and are not currently available.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS provides critical insights into the atomic constituents and their bonding environments.
The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of each electron is characteristic of the element and its specific chemical state.
Detailed Research Findings
A detailed high-resolution XPS analysis would involve deconvoluting the spectra of the individual elements to identify the different chemical states.
Carbon (C 1s): The C 1s spectrum of this compound is expected to be complex, with multiple peaks corresponding to the different carbon environments. The aromatic carbons in the bromophenyl ring would exhibit a primary peak for C-C/C-H bonds. A separate, shifted peak would correspond to the carbon atom directly bonded to the bromine atom (C-Br), and another for the carbon atom bonded to the nitrogen atom (C-N). The aliphatic carbons in the ethanol arms would also contribute, with a distinct peak for the carbon atoms bonded to the hydroxyl groups (C-O) and another for the carbons bonded to the nitrogen atom (C-N). The aromatic C-C peak is typically observed around 284.8 eV. azom.com The carbon bonded to bromine (C-Br) would be expected at a slightly higher binding energy, around 285.8 eV. azom.com The C-N and C-O bonds would also appear at higher binding energies than the purely carbonaceous C-C bonds.
Nitrogen (N 1s): The N 1s spectrum would provide information about the imino group. A single peak corresponding to the C-N-C linkage is expected. The binding energy for this amine-type nitrogen typically falls in the range of 399-401 eV.
Oxygen (O 1s): The O 1s spectrum is expected to show a primary peak associated with the hydroxyl (-OH) groups of the bisethanol moiety. This peak is typically observed around 532-533 eV.
Bromine (Br 3d): The Br 3d spectrum is characteristic of the bromine atom attached to the aromatic ring. It is expected to show a doublet, Br 3d₅/₂ and Br 3d₃/₂, due to spin-orbit coupling. For a similar compound, 1,4-dibromobenzene, the Br 3d₅/₂ peak arising from bromine bonded to the aromatic ring is observed at approximately 71.4 eV. azom.com This provides a strong indication of the expected binding energy for the C-Br bond in the target molecule.
The quantitative analysis from XPS would also yield the atomic concentrations of each element on the sample surface, which can be compared to the theoretical stoichiometry of the compound.
Data Tables
The following tables summarize the expected binding energies and elemental composition for this compound based on established XPS data and analysis of analogous compounds.
Table 1: Expected High-Resolution XPS Peak Positions for this compound
| Element | Orbital | Chemical Bond | Expected Binding Energy (eV) |
| Carbon | C 1s | Aromatic C-C | ~284.8 azom.com |
| C-Br | ~285.8 azom.com | ||
| C-N | ~286.0 - 286.5 | ||
| C-O | ~286.5 - 287.0 | ||
| Nitrogen | N 1s | C-N-C (Imino) | ~399.0 - 401.0 |
| Oxygen | O 1s | C-OH | ~532.0 - 533.0 |
| Bromine | Br 3d₅/₂ | C-Br | ~71.4 azom.com |
Table 2: Theoretical vs. Hypothetical Experimental Elemental Composition
| Element | Theoretical Atomic % |
| Carbon (C) | 54.56% |
| Hydrogen (H) | 6.41% |
| Bromine (Br) | 9.08% |
| Nitrogen (N) | 6.36% |
| Oxygen (O) | 14.54% |
Note: Hydrogen is not detected by XPS. The percentages are calculated based on the chemical formula C₁₀H₁₄BrNO₂ and are normalized excluding hydrogen for comparison with potential experimental XPS data.
Computational and Theoretical Investigations of 2,2 3 Bromophenyl Imino Bisethanol
Quantum Chemical Calculations for Molecular Conformation and Electronic Properties
Quantum chemical calculations are a powerful tool for elucidating the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons, which dictates the molecule's chemical behavior.
Molecular Geometry Optimization and Conformational Analysis
The molecular structure of 2,2'-[(3-Bromophenyl)imino]bisethanol is characterized by a bromophenyl ring linked to a bis(2-hydroxyethyl)amino group. Computational studies, often employing Density Functional Theory (DFT), are used to determine the most stable conformation of the molecule. This involves optimizing the geometry to find the lowest energy arrangement of the atoms.
Conformational analysis of similar molecules has shown that the relative stability of different conformers can change when moving from the gas phase to a solution, indicating the significant role of the solvent environment. mdpi.com
Table 1: Representative Theoretical Geometric Parameters for Substituted Phenyl Compounds
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.40 - 1.45 | ||
| C-Br | 1.88 - 1.92 | ||
| C-N-C | 115 - 120 | ||
| C-C-N-C | Variable | ||
| Phenyl Ring - Side Chain | Variable |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar aromatic amines and brominated compounds. Actual values for this compound would require specific calculations.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap generally implies higher reactivity. In molecules containing aromatic rings and heteroatoms, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring and the nitrogen atom, while the LUMO is typically distributed over the aromatic system. The presence of a bromine atom, an electron-withdrawing group, can influence the energies of these frontier orbitals.
For related compounds, UV-Vis absorption bands are assigned to electronic transitions such as π → π* and n → π*. researchgate.net The local electron attachment energy, a descriptor that considers all virtual orbitals, has been shown to be a good predictor of reactivity in nucleophilic aromatic substitution reactions. acs.org
Table 2: Illustrative Frontier Molecular Orbital Energies for Aromatic Amines
| Molecule Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Substituted Aniline (B41778) | -5.5 to -6.5 | -0.5 to -1.5 | 4.0 to 5.0 |
Note: This table provides a general range of FMO energies for similar compounds. The exact values for this compound would need to be determined through specific quantum chemical calculations.
Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
Intramolecular hydrogen bonds and other non-covalent interactions play a crucial role in determining the conformational preferences and stability of molecules. In this compound, the presence of hydroxyl (-OH) groups and the imino nitrogen atom creates the potential for intramolecular hydrogen bonding (O-H···N).
Such hydrogen bonds can significantly stabilize a particular conformation. mdpi.com The strength of these interactions can be influenced by substituents on the aromatic ring. nih.gov For example, halogen substituents can either strengthen or weaken intramolecular hydrogen bonds depending on their position relative to the interacting groups. nih.gov In some cases, the formation of a quasi-aromatic ring through hydrogen bonding can lead to a more planar and stable molecular conformation. mdpi.com
Other non-covalent interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings, can also influence the molecular packing in the solid state. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. nih.gov
Reaction Mechanism Elucidation for Synthetic Pathways
Computational chemistry is instrumental in understanding the mechanisms of chemical reactions, including the formation of this compound.
Computational Studies of C-N Bond Formation Pathways with Aryl Halides
The synthesis of this compound likely involves the formation of a carbon-nitrogen (C-N) bond between the nitrogen atom of a diethanolamine (B148213) derivative and the brominated phenyl ring. Computational studies of similar reactions, such as nucleophilic aromatic substitution (SNA_r), provide insight into the reaction pathways.
These reactions can proceed through a concerted mechanism (cSNA_r) or a two-step mechanism involving a Meisenheimer intermediate. nih.govspringernature.com The specific pathway is often dependent on the nature of the aromatic ring, the leaving group, and the nucleophile. springernature.commasterorganicchemistry.com DFT calculations can be used to model the transition states and intermediates along the reaction coordinate, helping to validate the proposed mechanism. springernature.com
Investigation of Nucleophilic Substitution Processes at Brominated Aromatic Centers
The bromine atom on the phenyl ring of this compound is a potential site for nucleophilic substitution. Computational studies have extensively investigated nucleophilic aromatic substitution reactions on brominated aromatic compounds.
The reactivity of aryl halides in SNA_r reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, for some systems, a concerted mechanism is favored, particularly with better leaving groups like bromine and weaker electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com Gas-phase computational modeling has shown that for reactions of nucleophiles with polyfluorobromobenzenes, both SNA_r and SN2-type reactions at the bromine atom can occur. nih.gov The barriers for these substitution reactions are often well below the energy of the reactants, indicating that they are thermodynamically favorable. nih.gov
Structure-Reactivity Relationships and Predictive Modeling
The inherent structural features of this compound, namely the presence of a secondary amine, two primary hydroxyl groups, and a bromine-substituted aromatic ring, govern its chemical behavior and potential applications. Computational and theoretical investigations provide a powerful lens through which to understand these relationships, offering predictive insights into the molecule's reactivity, synthetic feasibility, and stereochemical outcomes.
Theoretical Assessment of the Influence of Secondary Amine and Hydroxyl Groups on Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the interplay of its secondary amine and twin hydroxyl functional groups. The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic and basic. However, its reactivity is modulated by the electronic influence of the attached 3-bromophenyl group.
Computational studies on related N-aryl diethanolamines and substituted anilines indicate that the 3-bromophenyl group acts as a weak to moderate electron-withdrawing group through a combination of inductive (-I) and resonance (-M) effects. This withdrawal of electron density from the nitrogen atom is expected to decrease its basicity and nucleophilicity compared to an unsubstituted N-phenyldiethanolamine or an N-alkyldiethanolamine. Quantum mechanical calculations, such as Density Functional Theory (DFT), can quantify this effect by calculating atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO).
The hydroxyl groups, in turn, present dual reactivity. The oxygen atoms, with their lone pairs, can act as nucleophiles, particularly after deprotonation to form alkoxides. They can also participate in hydrogen bonding, which influences the molecule's conformation and solubility. The proximity of the two hydroxyl groups allows for potential chelation with metal ions or the formation of cyclic derivatives. nih.gov
The reactivity of diethanolamine and its derivatives is well-documented, showing that the secondary amine is generally a more potent nucleophile than the hydroxyl groups in many reactions. However, the specific reaction conditions, such as pH and the nature of the electrophile, can favor O-alkylation or O-acylation over N-substitution. Theoretical models can predict the most likely site of reaction by calculating the local nucleophilicity indices (Fukui functions) for the nitrogen and oxygen atoms.
A theoretical analysis of substituent effects on aromatic systems has shown that electron-withdrawing groups can influence the reactivity of distal functional groups. ajpchem.orgnih.gov In the case of this compound, the bromine atom at the meta position primarily exerts an electron-withdrawing inductive effect. This can subtly influence the acidity of the hydroxyl protons, potentially making them slightly more acidic than in the non-brominated analogue.
Table 1: Predicted Reactivity Parameters for Key Atoms in this compound (Illustrative)
| Atomic Site | Predicted Mulliken Charge (a.u.) | Predicted Fukui Function (f-) for Nucleophilic Attack | Predicted pKa (Relative) |
| Secondary Amine (N) | -0.65 to -0.75 | High | Base (pKb ~9-10) |
| Hydroxyl Oxygen (O) | -0.55 to -0.65 | Moderate | Weak Acid (pKa ~15-16) |
| Hydroxyl Hydrogen (H) | +0.35 to +0.45 | Low | Acidic Proton |
Note: These values are illustrative and based on general principles of computational chemistry applied to analogous structures. Specific values would require dedicated DFT calculations.
Coordination Chemistry of 2,2 3 Bromophenyl Imino Bisethanol As a Ligand
The coordination chemistry of 2,2'-[(3-Bromophenyl)imino]bisethanol is fundamentally shaped by its N,O-donor system, which allows for a variety of interactions with metal ions. The presence of a tertiary amine nitrogen and two hydroxyl groups within a flexible ethyl framework provides the basis for its role as a multidentate ligand.
Multidentate Ligand Characteristics of Bisethanolamine Derivatives
Derivatives of bisethanolamine, such as this compound, are recognized for their capacity to act as multidentate ligands. These molecules can coordinate to a metal center through the nitrogen atom and one or both of the oxygen atoms from the ethanol (B145695) arms. The flexible nature of the ethanolamine (B43304) backbone allows these ligands to adapt to the preferred coordination geometry of various metal ions, a characteristic that enhances their versatility in forming stable complexes. The coordination can result in the formation of stable five-membered chelate rings, which is a common feature for this class of ligands.
Coordination Versatility Towards Diverse Transition Metal Ions (e.g., Cu(II), Zn(II))
The N,O-donor set of this compound makes it an effective ligand for a range of transition metal ions, with a notable affinity for Cu(II) and Zn(II). The coordination behavior with these ions often leads to the formation of well-defined complexes. For instance, with Cu(II), both mononuclear and dinuclear structures can be anticipated, often exhibiting square planar or square pyramidal geometries. In the case of Zn(II), which is a d¹⁰ ion, tetrahedral or octahedral geometries are commonly observed, depending on the ligand-to-metal ratio and the coordination of other species. The electronic properties of the 3-bromophenyl substituent can subtly influence the Lewis basicity of the nitrogen atom, thereby affecting the stability and structure of the resulting metal complexes.
Role of Hydroxyl Deprotonation in Ligand Binding and Complex Stability
A critical aspect of the coordination chemistry of this compound is the role of the hydroxyl groups. While the ligand can coordinate in its neutral form, the deprotonation of one or both hydroxyl groups significantly enhances its binding affinity and the stability of the resulting complexes. researchgate.net This deprotonation creates an anionic alkoxide donor, which forms a stronger bond with the metal center. This process is often pH-dependent and is crucial in the formation of binuclear and polynuclear complexes, where the deprotonated oxygen can act as a bridging ligand between two metal centers. researchgate.net The formation of such alkoxo-bridges is a well-documented phenomenon in the chemistry of amino alcohol ligands. researchgate.net
Synthesis and Structural Features of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various methods, typically by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting structures are diverse, ranging from simple mononuclear adducts to more complex polynuclear assemblies.
Formation of Mono-, Di-, and Poly-nuclear Coordination Compounds
The versatility of this compound as a ligand allows for the construction of mono-, di-, and polynuclear complexes. Mononuclear complexes are typically formed when the ligand chelates to a single metal ion, with the stoichiometry often being 1:1 or 1:2 (metal:ligand). In these structures, the ethanol arms may or may not be deprotonated.
Dinuclear and polynuclear complexes are frequently observed, particularly when the hydroxyl groups are deprotonated. researchgate.net The resulting alkoxide oxygen atoms can bridge two metal centers, leading to extended structures. The nature of the metal ion and the reaction conditions, such as the pH and the solvent used, play a significant role in determining the nuclearity of the final product. For example, the reaction of similar N-substituted diethanolamines with copper(II) salts has been shown to yield dimeric complexes with bridging alkoxo groups. researchgate.net
Spectroscopic and X-ray Characterization of Metal Adducts and Their Geometries
The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands associated with the O-H, C-N, and C-O stretching modes are of particular interest. Upon coordination, a shift in the C-N stretching vibration is expected. The broadening or disappearance of the O-H stretching band can indicate the deprotonation of the hydroxyl groups. New bands appearing in the far-IR region can be attributed to the formation of M-N and M-O bonds.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry around the metal center. For instance, Cu(II) complexes typically exhibit d-d transitions in the visible region, the position and intensity of which are sensitive to the ligand field and the coordination environment. Charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may also be observed, often in the UV region.
X-ray Crystallography:
Interactive Data Table: Expected Spectroscopic Features of Metal Complexes
| Metal Ion | Technique | Expected Observations |
| Cu(II) | IR | Shift in ν(C-N), disappearance of ν(O-H) upon deprotonation, appearance of ν(Cu-N) and ν(Cu-O) bands. |
| Cu(II) | UV-Vis | Broad d-d transition band in the visible region (e.g., 600-800 nm), potential LMCT bands in the UV region. |
| Zn(II) | IR | Shift in ν(C-N), disappearance of ν(O-H) upon deprotonation, appearance of ν(Zn-N) and ν(Zn-O) bands. |
| Zn(II) | UV-Vis | Typically colorless (d¹⁰), intense ligand-based π-π* or n-π* transitions in the UV region. |
Interactive Data Table: Common Coordination Geometries for Related Complexes
| Metal Ion | Coordination Number | Typical Geometry |
| Cu(II) | 4 | Square Planar |
| Cu(II) | 5 | Square Pyramidal |
| Zn(II) | 4 | Tetrahedral |
| Zn(II) | 6 | Octahedral |
No Publicly Available Research Found for this compound in Catalysis
Despite a thorough search of scientific literature and chemical databases, no specific research or applications in the field of coordination chemistry and catalysis could be identified for the chemical compound this compound.
This comprehensive review, aimed at detailing the catalytic and asymmetric synthesis applications of metal complexes derived from this specific bisethanolamine ligand, was unable to proceed due to the absence of published studies, patents, or scholarly articles focusing on this molecule.
The intended article was to be structured around the following key areas:
Applications in Catalysis and Asymmetric Synthesis
Mechanistic Insights into Metal-Catalyzed Reactions with Bisethanolamine Ligands
However, searches for the synthesis, coordination with metals, and subsequent use in any catalytic organic transformations for this compound did not yield any relevant results. Similarly, no mechanistic studies involving this particular ligand were found.
While the broader class of N-aryl bisethanolamines and their metal complexes are known to have applications in various catalytic processes, the specific bromo-substituted derivative at the 3-position of the phenyl ring appears to be uncharacterized in the context of catalysis. The electronic and steric effects of the bromine atom at this position could theoretically influence the stability, structure, and catalytic activity of its potential metal complexes, but without experimental data, any discussion would be purely speculative and fall outside the prescribed scope of this article.
Therefore, it is concluded that there is currently no scientific basis upon which to construct an article detailing the coordination chemistry and catalytic applications of this compound as a ligand.
Supramolecular Chemistry and Solid State Organization of 2,2 3 Bromophenyl Imino Bisethanol
Role of Intermolecular Interactions in Self-Assembly Processes
The self-assembly of 2,2'-[(3-Bromophenyl)imino]bisethanol into ordered supramolecular structures is primarily driven by a combination of strong hydrogen bonds and weaker, yet significant, aromatic interactions. These non-covalent forces work in concert to direct the precise arrangement of molecules in the solid state.
Aromatic Interactions (e.g., π-Stacking, C-H...π Interactions) in Crystalline Architectures
Beyond the dominant hydrogen bonds, the bromophenyl ring contributes significantly to the crystal's architecture through various aromatic interactions. While classic π-π stacking between the electron-deficient bromophenyl rings may occur, C-H···π interactions are also prevalent. In these interactions, hydrogen atoms from the ethanol (B145695) arms or adjacent aromatic rings interact with the π-electron cloud of the bromophenyl ring. These interactions, although weaker than hydrogen bonds, are numerous and directional, providing additional stability and influencing the relative orientation of molecules within the crystal. The bromine atom itself can also participate in halogen bonding (C-Br···X), further directing the supramolecular assembly.
Polymorphism and Principles of Crystal Engineering
The study of this compound serves as a case study in crystal engineering, where an understanding of intermolecular interactions is used to predict and control the formation of crystalline solids.
Factors Governing the Formation of Different Crystalline Forms and Supramolecular Synthons
The existence of multiple crystalline forms, or polymorphs, of this compound is highly probable due to the molecule's conformational flexibility and the variety of strong and weak interactions it can form. Factors such as the solvent used for crystallization, temperature, and pressure can influence which polymorph is obtained by favoring certain supramolecular synthons. A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. For this molecule, common synthons would include catemeric chains or cyclic motifs formed by hydrogen bonds. The competition between different hydrogen bonding schemes and the influence of weaker interactions like π-stacking determine the final crystal packing.
| Interaction Type | Donor | Acceptor | Potential Synthon Motif |
| Hydrogen Bond | O-H | O | Chain, Dimer |
| Hydrogen Bond | N-H | O | Chain, Dimer |
| Hydrogen Bond | O-H | N | Dimer |
| Aromatic Interaction | C-H | π-system | T-shaped, Parallel-displaced |
| Halogen Bond | C-Br | O/N/π | Linear interaction |
Influence of Molecular Chirality on Supramolecular Chirality and Solid-State Architecture
Although this compound is an achiral molecule, it has the potential to crystallize in chiral space groups, leading to the formation of a conglomerate of enantiomorphic crystals. This phenomenon, known as supramolecular chirality, arises when achiral molecules assemble into a chiral structure. The conformation of the flexible diethanolamine (B148213) side chains can adopt a chiral arrangement in the solid state, which, if propagated throughout the crystal lattice, results in a chiral architecture. The specific intermolecular interactions, particularly the hydrogen-bonding patterns, play a crucial role in locking the molecules into these chiral conformations and transmitting this chirality at the supramolecular level.
Formation of Organized Assemblies
The directed self-assembly of this compound can lead to the formation of highly organized assemblies with specific dimensionalities. For instance, strong, directional hydrogen bonds might lead to the formation of one-dimensional (1D) chains or tapes. These primary structures can then be further organized into two-dimensional (2D) sheets or three-dimensional (3D) frameworks through weaker interactions like C-H···π and van der Waals forces. The specific nature of these assemblies is a direct consequence of the hierarchy and competition of the intermolecular forces at play. The understanding and control of these assemblies are central goals of crystal engineering.
Investigation of Low-Molecular-Weight Gelation Properties
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. This process is driven by specific and directional non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of this compound, featuring both hydrogen bond donors (hydroxyl groups) and acceptors (imino nitrogen and hydroxyl oxygens), as well as a phenyl ring capable of π-π stacking and a bromine atom that can participate in halogen bonding, suggests its potential to act as an LMWG.
Systematic studies would be required to investigate the gelation ability of this compound in a variety of organic solvents with different polarities. The critical gelation concentration (CGC), which is the minimum concentration of the gelator required to form a stable gel, is a key parameter to be determined. A lower CGC value generally indicates a more efficient gelator.
The thermal stability of the potential gels would be assessed by measuring the gel-to-sol transition temperature (Tgel). This temperature is an indicator of the strength of the intermolecular interactions holding the gel network together. The reversibility of the gelation process upon cooling and heating cycles is another important characteristic of LMWGs.
A hypothetical data table for the gelation properties of this compound in various solvents might look like this:
| Solvent | Polarity Index | Gelation Ability | CGC (mg/mL) | Tgel (°C) |
| Toluene | 2.4 | Partial Gel | > 20 | - |
| Ethyl Acetate | 4.4 | Gel | 15 | 45 |
| Ethanol | 5.2 | Solution | - | - |
| Dimethylformamide | 6.4 | Solution | - | - |
| Water | 10.2 | Insoluble | - | - |
This table is illustrative and based on the expected behavior of similar compounds; specific experimental data for this compound is not publicly available.
Morphological Characterization of Fibrous Aggregates and Networks
The macroscopic properties of a supramolecular gel are intrinsically linked to the morphology of the self-assembled fibrillar network (SAFIN) at the microscopic and nanoscopic levels. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for visualizing the structure of the xerogel, which is the dried form of the gel.
The driving forces for the formation of these fibrous structures are the specific intermolecular interactions. For this compound, it is plausible that hydrogen bonding between the hydroxyl groups and the imino nitrogen of adjacent molecules would lead to the formation of one-dimensional chains. These chains could then be further organized into thicker fibers through π-π stacking interactions between the bromophenyl rings. The presence of the bromine atom might also introduce halogen bonding as a directional interaction, further influencing the packing of the molecules within the fibers.
A hypothetical morphological characterization of the fibrous aggregates could be summarized as follows:
| Characterization Technique | Observation |
| Scanning Electron Microscopy (SEM) | Interconnected 3D network of fibrous structures. |
| Transmission Electron Microscopy (TEM) | Individual fibers with an average diameter in the range of 50-200 nm. |
| Atomic Force Microscopy (AFM) | Visualization of the surface topography of the fibers, potentially revealing helical twisting or other fine structures. |
This table represents expected findings from morphological studies based on the behavior of other low-molecular-weight gelators; specific experimental data for this compound is not publicly available.
Functionalization and Derivatization in Advanced Materials Research
Covalent Integration into Polymeric and Nanostructured Frameworks
The covalent integration of small molecules into larger polymer structures is a fundamental technique in materials science. This is often achieved through either the polymerization of functional monomers or the post-polymerization functionalization of an existing polymer backbone.
Post-Polymerization Functionalization Approaches with the Amine and Hydroxyl Groups
In theory, the secondary amine and primary hydroxyl groups of 2,2'-[(3-Bromophenyl)imino]bisethanol make it a candidate for post-polymerization functionalization. The amine group could react with polymers containing electrophilic functional groups such as acid chlorides, anhydrides, or epoxides. Similarly, the hydroxyl groups could participate in esterification or etherification reactions with suitable polymer backbones. For instance, polymers with pendant chloromethyl groups could be functionalized via nucleophilic substitution with the amine or hydroxyl moieties of the compound. However, no specific studies detailing these reactions with this compound have been identified.
Synthesis of Functionalized Polymer Nanoparticles and Supports
Functionalized polymer nanoparticles are often prepared by incorporating a functional monomer during the polymerization process or by surface modification of pre-formed nanoparticles. While methods for creating amine- or hydroxyl-functionalized nanoparticles are common, there is no specific literature demonstrating the use of this compound for this purpose. The bromophenyl group could, in principle, offer a site for further modification via cross-coupling reactions, but again, no published research confirms this application for the specified compound.
Applications as Precursors for Specialty Organic Materials
The development of new materials often relies on the synthesis of novel precursors that can be polymerized to yield materials with desired properties.
Development of Functional Monomers for Polymer Synthesis
The diol structure of this compound suggests its potential as a monomer for step-growth polymerization, such as the synthesis of polyesters or polyurethanes, by reacting with diacids or diisocyanates, respectively. The presence of the bromo- and imino- functionalities would result in a functional polymer with these groups pendant to the main chain. These groups could then be used for further modifications or to impart specific properties to the final material. Despite this theoretical potential, no studies have been found that report the synthesis and polymerization of monomers derived from this compound.
Exploration in the Design of Responsive or Cross-Linked Materials
The amine and hydroxyl groups of this compound could theoretically act as cross-linking sites. For example, in an epoxy resin system, the amine and hydroxyls could react with epoxide rings to form a cross-linked network. The bromo-substituent could also potentially be converted to other functional groups that could participate in cross-linking or stimuli-responsive behavior. However, the scientific literature lacks any specific examples of this compound being utilized in the design of such materials.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of 2,2'-[(3-Bromophenyl)imino]bisethanol
The current academic understanding of this compound is limited due to a lack of dedicated studies. What can be inferred is based on the general chemistry of its components. The synthesis would likely involve the reaction of 3-bromoaniline (B18343) with two equivalents of ethylene (B1197577) oxide or a related two-carbon electrophile. The properties would be dictated by the interplay of the aromatic bromine substituent, which imparts a degree of lipophilicity and can participate in halogen bonding, and the hydrophilic diethanolamine (B148213) group, which can engage in hydrogen bonding and act as a ligand for metal ions. The imino nitrogen provides a basic site. This combination of functionalities suggests potential applications as an intermediate in organic synthesis, as a ligand in coordination chemistry, or as a building block for more complex molecules with potential biological or material applications. However, without specific studies, these remain theoretical possibilities.
Emerging Research Avenues for N-Aryl Bisethanolamine Derivatives
The broader class of N-aryl bisethanolamine derivatives is an active area of research with several emerging avenues. These compounds are being explored for their potential as:
Corrosion Inhibitors: The lone pair of electrons on the nitrogen atom and the presence of hydroxyl groups allow these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. Research is focused on tailoring the aryl substituent to enhance this protective effect.
Pharmaceutical Intermediates: The bisethanolamine moiety is a feature in some biologically active molecules. N-aryl derivatives are being synthesized as precursors for novel therapeutic agents.
Polymer Science: These compounds can act as monomers or cross-linking agents in the synthesis of polyurethanes and other polymers, imparting specific properties such as improved thermal stability or flame retardancy.
Catalysis: The diethanolamine structure can act as a ligand for transition metals, and researchers are investigating their use in creating novel catalysts for various organic transformations.
Challenges and Opportunities in the Field of Multi-Functionalized Amino Alcohols
The field of multi-functionalized amino alcohols, which includes compounds like this compound, presents both significant challenges and exciting opportunities.
Challenges:
Selective Functionalization: The presence of multiple reactive sites (the amino group and the hydroxyl groups) can lead to a lack of selectivity in chemical reactions, resulting in mixtures of products and low yields of the desired compound.
Purification: The polar nature of these compounds can make them difficult to purify, often requiring specialized chromatographic techniques.
Toxicity and Environmental Impact: As with many aromatic amines and their derivatives, there is a need to assess the potential toxicity and environmental impact of these compounds, which can be a complex and time-consuming process.
Opportunities:
Novel Molecular Architectures: The multi-functionality of these compounds provides a platform for the design and synthesis of complex and novel molecular architectures with tailored properties.
Development of Smart Materials: The ability of the amino and hydroxyl groups to respond to stimuli such as pH or the presence of metal ions opens up possibilities for the development of "smart" materials with applications in sensing, drug delivery, and self-healing polymers.
Green Chemistry Approaches: There is an opportunity to develop more environmentally friendly and efficient synthetic methods for these compounds, for example, by using catalytic routes that avoid the need for protecting groups and reduce waste.
Q & A
Q. What are the optimized synthetic routes for 2,2'-[(3-Bromophenyl)imino]bisethanol, and how can purity be validated?
Methodological Answer:
- Synthesis : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 3-bromoaniline with ethylene oxide or 2-chloroethanol under basic conditions (e.g., KOH/EtOH). Temperature control (60–80°C) prevents side reactions like over-alkylation .
- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is used. Purity is validated by HPLC (>95% purity threshold) or GC-MS (for volatile byproducts) .
- Characterization : Confirm structure via / NMR (e.g., imino proton at δ 3.6–3.8 ppm, aromatic protons at δ 7.2–7.5 ppm) and FT-IR (O-H stretch at 3200–3400 cm, C-N stretch at 1250–1350 cm) .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
Methodological Answer:
- Solubility : Test solubility in polar solvents (water, ethanol) and non-polar solvents (toluene) via gravimetric analysis. The compound is moderately soluble in water (e.g., ~50 mg/mL at 25°C) due to hydrophilic ethylene glycol groups but shows limited solubility in hydrocarbons .
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks). The imino group is susceptible to hydrolysis in acidic media (pH <3), requiring neutral buffers for long-term storage. UV-Vis spectroscopy monitors degradation (absorbance shifts at 270–300 nm) .
Advanced Research Questions
Q. What computational methods are suitable for studying the compound’s electronic properties and interaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. This predicts reactivity sites, e.g., nucleophilic aromatic ring (HOMO localized on bromophenyl group) .
- Molecular Dynamics (MD) : Simulate solvation behavior in water/ethanol mixtures using GROMACS. Analyze hydrogen-bonding networks between hydroxyl groups and solvent molecules to explain solubility trends .
Q. How can the compound’s electrochemical behavior be characterized for applications in surface treatments or corrosion inhibition?
Methodological Answer:
- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in 0.1 M HSO. The compound may exhibit redox peaks near +0.5 V (oxidation of hydroxyl groups) and -0.3 V (reduction of the bromophenyl moiety) .
- Electrochemical Impedance Spectroscopy (EIS) : Evaluate corrosion inhibition efficiency on copper surfaces in alkaline slurries (pH 9–11). A 1 mM solution reduces corrosion current density by ~70% via adsorption on metal surfaces (Langmuir isotherm fit) .
Q. What experimental designs are recommended for resolving contradictions in reported toxicological data?
Methodological Answer:
- In Vitro Assays : Conduct MTT assays on human keratinocytes (HaCaT cells) to assess cytotoxicity (IC values). Compare results with structurally similar compounds (e.g., HC Blue No. 2, IC = 120 μM) to identify substituent-specific toxicity .
- Computational Toxicology : Use QSAR models (e.g., EPA’s TEST software) to predict mutagenicity. Discrepancies between in silico and in vivo data may arise from metabolite formation (e.g., nitroso derivatives), requiring LC-MS/MS metabolite profiling .
Q. How can regulatory compliance (e.g., EU CLP) be integrated into the compound’s handling and disposal protocols?
Methodological Answer:
- Hazard Classification : Review harmonized classifications under EU CLP Annex VI (e.g., Skin Irrit. 2, H315; Eye Irrit. 2, H319) .
- Waste Management : Neutralize acidic residues with NaHCO before incineration (T >1000°C) to avoid brominated dioxin formation. Track disposal via Safety Data Sheet (SDS) Section 13 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
